molecular formula C16H20BrNO4 B3290704 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide CAS No. 866817-42-7

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide

Cat. No.: B3290704
CAS No.: 866817-42-7
M. Wt: 370.24 g/mol
InChI Key: QXPFROURATWXCJ-UHFFFAOYSA-N
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Description

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide is an organic compound with the molecular formula C16H20BrNO4 It is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenoxy ring, along with a cyclohexylacetamide moiety

Scientific Research Applications

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide are not detailed in the available resources . As with any chemical, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for research on 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide are not specified in the available resources . Given its unique structure, it could be of interest in various fields such as pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce the bromo group at the 5-position.

    Formylation: The brominated intermediate is then subjected to formylation to introduce the formyl group at the 4-position.

    Etherification: The formylated intermediate undergoes etherification with chloroacetic acid to form the phenoxyacetic acid derivative.

    Amidation: Finally, the phenoxyacetic acid derivative is reacted with cyclohexylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-(5-bromo-4-carboxy-2-methoxyphenoxy)-N-cyclohexylacetamide.

    Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N-cyclohexylacetamide.

    Substitution: 2-(5-substituted-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide.

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The methoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
  • 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide

Uniqueness

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide is unique due to the presence of the cyclohexylacetamide moiety, which can enhance its hydrophobicity and binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-21-14-7-11(9-19)13(17)8-15(14)22-10-16(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPFROURATWXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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